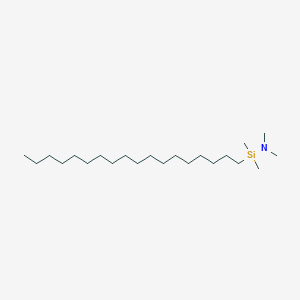

N,N,1,1-Tetramethyl-1-octadecylsilanamine

Description

Properties

IUPAC Name |

N-[dimethyl(octadecyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H49NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(4,5)23(2)3/h6-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQULIMMCKHODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H49NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76328-77-3 | |

| Record name | 76328-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N,n,1,1 Tetramethyl 1 Octadecylsilanamine

Precursor Synthesis and Derivatization Routes for Organosilicon Amines

The foundational step in synthesizing N,N,1,1-Tetramethyl-1-octadecylsilanamine is the preparation of suitable organosilane precursors. These precursors must incorporate the long octadecyl (C18) alkyl chain, which can then be functionalized with the required amino group.

Synthesis of Octadecylsilane Precursors

Two primary methods have been established for attaching long alkyl chains like octadecyl to a silicon center: the Grignard reaction and hydrosilylation.

The Grignard reaction is a classic and versatile method for forming silicon-carbon bonds. gelest.com This process involves reacting an organomagnesium halide (a Grignard reagent) with a silicon halide. To synthesize an octadecylsilane precursor, octadecylmagnesium bromide is typically prepared by reacting 1-bromooctadecane with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). gelest.comwikipedia.org This Grignard reagent is then reacted with a chlorosilane, such as dimethyldichlorosilane, to yield n-octadecyldimethylchlorosilane. gelest.com The reaction is a nucleophilic substitution at the silicon atom.

Hydrosilylation represents a more atom-economical approach, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. unive.it For octadecylsilane precursors, this reaction would utilize 1-octadecene and a hydridosilane, such as dimethylchlorosilane. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. This method generally leads to the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the alkene. encyclopedia.pub

| Method | Reactants | Typical Catalyst/Solvent | Key Advantages | Key Disadvantages |

| Grignard Reaction | 1-Bromooctadecane, Magnesium, Dimethyldichlorosilane | Diethyl ether or THF | High versatility; well-established for a wide range of alkyl groups. | Requires stoichiometric magnesium; sensitive to moisture and protic functional groups. |

| Hydrosilylation | 1-Octadecene, Dimethylchlorosilane | Platinum-based catalysts (e.g., Speier's, Karstedt's) | High atom economy; milder reaction conditions possible. | Catalyst can be expensive; potential for side reactions like dehydrogenative silylation. encyclopedia.pub |

Amination Reactions for N,N-Dimethylamino Moieties

The introduction of the N,N-dimethylamino group is a critical derivatization step. In the context of organosilane synthesis, this is most commonly achieved by reacting a halosilane precursor with dimethylamine. This is a nucleophilic substitution reaction where the highly nucleophilic nitrogen atom of dimethylamine attacks the electrophilic silicon center, displacing the halide (typically chloride).

The reaction is often carried out in a non-polar solvent. An excess of dimethylamine can be used to act as both the nucleophile and a base to neutralize the hydrogen chloride byproduct formed during the reaction. Alternatively, a tertiary amine base like triethylamine can be added to scavenge the acid. The direct amination of long-chain alkyl chlorides with dimethylamine is a well-established industrial process, often requiring elevated temperatures and pressures to proceed to completion. google.com For organosilanes, the reactivity of the Si-Cl bond facilitates this transformation under milder conditions compared to the C-Cl bond.

Exploration of Synthetic Pathways for this compound Formation

With the foundational precursor chemistry established, several specific pathways can be employed to construct the final target molecule. These routes differ in the order of bond formation (Si-C vs. Si-N) and the specific reagents used.

Direct Amination of Organohalosilanes

The most direct and widely utilized pathway for the synthesis of this compound is the direct amination of a pre-formed octadecyl-functionalized halosilane. This method leverages the precursor synthesis described in section 2.1.1.

The key intermediate for this process is n-octadecyldimethylchlorosilane (CAS 18643-08-8). gelest.com This precursor, containing the desired octadecyl group and two methyl groups already attached to the silicon, is reacted with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the silicon center, leading to the formation of a new silicon-nitrogen bond and the expulsion of a chloride ion.

The reaction progress and yield are influenced by several factors, as detailed in the table below.

| Parameter | Condition | Rationale/Effect on Reaction |

| Solvent | Apolar solvents (e.g., hexane, toluene) | Prevents side reactions with the solvent and facilitates product isolation. |

| Temperature | Room temperature to moderate heating (e.g., 50-70 °C) | Increases reaction rate without promoting significant decomposition. |

| Base | Excess dimethylamine or a tertiary amine (e.g., triethylamine) | Neutralizes the HCl byproduct, driving the reaction to completion and preventing salt formation that can complicate purification. |

| Stoichiometry | Slight excess of dimethylamine | Ensures complete conversion of the chlorosilane starting material. |

This synthetic route is favored for its straightforward nature and the commercial availability of the necessary precursors.

Hydrosilylation Approaches with Amines

An alternative strategy involves forming the Si-N bond first, followed by the attachment of the long alkyl chain via hydrosilylation. In this approach, a silane (B1218182) containing the N,N-dimethylamino group, such as dimethyl(dimethylamino)silane, is reacted with 1-octadecene.

This reaction is also catalyzed by transition metals, primarily from the platinum group. unive.it The catalyst facilitates the addition of the Si-H bond of the aminosilane (B1250345) across the double bond of 1-octadecene. A key consideration in this approach is the potential for the amine functionality to interact with or poison certain types of metal catalysts. However, robust catalysts like Karstedt's catalyst are often effective for the hydrosilylation of alkenes in the presence of various functional groups. researchgate.net The reaction typically yields the terminal (anti-Markovnikov) silane, resulting in the desired this compound.

| Catalyst System | Typical Loading | Regioselectivity | Potential Issues |

| Speier's Catalyst (H₂PtCl₆) | 10⁻⁴ to 10⁻⁵ mol % | High (Terminal/Anti-Markovnikov) | Can have an induction period; may require elevated temperatures. researchgate.net |

| Karstedt's Catalyst | 10⁻⁵ to 10⁻⁶ mol % | High (Terminal/Anti-Markovnikov) | Highly active at low temperatures, but can be sensitive to impurities. |

| Rhodium Complexes (e.g., Wilkinson's Catalyst) | ~1 mol % | Can vary with solvent and substrate. | Generally less active than platinum for simple alkene hydrosilylation. |

Novel Synthetic Strategies for Si-N Bond Formation

Research into organosilicon chemistry continues to produce new methods for creating silicon-nitrogen bonds, which could be applied to the synthesis of long-chain aminosilanes. One such novel strategy involves the reaction of aminoalkoxysilanes in the presence of a neutral ammonium (B1175870) salt catalyst. researchgate.net This method provides a facile route for forming Si-N bonds by heating the reactants. For the target molecule, this could hypothetically involve reacting octadecyl(methoxy)dimethylsilane with dimethylamine, catalyzed by an ammonium salt. This approach avoids the generation of corrosive HCl and the need for a stoichiometric amount of base, presenting a potentially greener alternative to traditional methods using chlorosilanes. While not yet documented specifically for this compound, such emerging methodologies offer promising future avenues for more efficient and environmentally benign syntheses.

Catalytic Approaches and Reagent Optimization in this compound Synthesis

The primary and most direct route to this compound involves the reaction of octadecyldimethylchlorosilane with dimethylamine. This reaction's efficiency and selectivity are often enhanced through various catalytic strategies.

A prevalent method for the synthesis of aminosilanes is the dehydrocoupling of amines and silanes, which forms a Si-N bond with the release of hydrogen gas. This method is considered a sustainable alternative to traditional methods that use corrosive chlorosilanes and produce stoichiometric amounts of ammonium salt waste rsc.orgrsc.org.

Role of Lewis Acid and Base Catalysis

Lewis acid and base catalysis plays a crucial role in facilitating the reaction between octadecyldimethylchlorosilane and dimethylamine. Lewis acids can activate the chlorosilane, making the silicon center more electrophilic and susceptible to nucleophilic attack by dimethylamine. Common Lewis acids that can be employed in such reactions include metal halides like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂).

Conversely, Lewis bases, including tertiary amines or phosphines, can act as catalysts by activating the amine or by facilitating the removal of the proton from the amine nitrogen during the reaction, thereby increasing the nucleophilicity of the amine. In some instances, an excess of the reactant dimethylamine can itself act as a base to drive the reaction forward by neutralizing the generated hydrochloric acid.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a versatile and efficient avenue for the formation of Si-N bonds. While direct transition metal-catalyzed cross-coupling of chlorosilanes with amines is an area of ongoing research, related methodologies provide insights into potential catalytic systems. For instance, copper-catalyzed amination of alkoxyarylsilanes has been demonstrated, suggesting the potential for copper-based catalysts in the synthesis of alkylaminosilanes bates.edu.

Another promising approach is the catalytic amination of Si-H bonds. Copper(I) complexes have been shown to catalyze the transfer of a nitrene group to the Si-H bond of silanes, leading to the formation of Si-NH moieties acs.org. While this involves a different starting silane (a hydrosilane instead of a chlorosilane), it highlights the utility of transition metals in forging Si-N linkages.

Manganese-catalyzed dehydrocoupling of amines and silanes has also emerged as a sustainable method for aminosilane synthesis, utilizing earth-abundant metals elsevierpure.comacs.org. Although this method is most directly applicable to hydrosilanes, the underlying principles of metal-mediated Si-N bond formation are relevant. The general field of transition metal-catalyzed cross-coupling of chlorosilanes is an active area of research, with catalysts based on palladium, nickel, and cobalt being explored for the formation of Si-C bonds, which could potentially be adapted for Si-N bond formation bates.eduresearchgate.net.

Mechanistic Elucidation of Reaction Steps and Intermediates

The fundamental mechanism for the reaction of octadecyldimethylchlorosilane with dimethylamine is a nucleophilic substitution at the silicon center. The reaction proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic silicon atom of octadecyldimethylchlorosilane.

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate.

Leaving Group Departure: The chloride ion, a good leaving group, is subsequently expelled from the silicon center.

Proton Transfer: A second molecule of dimethylamine or another base present in the reaction mixture abstracts a proton from the nitrogen atom of the newly formed aminosilane, yielding the final product, this compound, and dimethylammonium chloride as a byproduct.

Computational studies on related systems, such as the reaction of CO₂ with dimethylamine clusters, provide insights into the energetics and intermediates of amine reactions, which can be analogous to the proton transfer steps in silanamine synthesis nih.gov. The mechanism can be influenced by the choice of solvent and the presence of catalysts. In the presence of a Lewis acid, the chlorosilane is activated, lowering the energy barrier for the nucleophilic attack. With a Lewis base, the deprotonation of the amine is facilitated, enhancing its nucleophilicity.

Green Chemistry Principles and Sustainable Synthesis of Silanamine Compounds

The application of green chemistry principles to the synthesis of this compound and other silanamine compounds aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, reduction of waste, and energy efficiency.

Solvent-Free and Reduced-Solvent Methodologies

Solvent-free methods have been successfully applied to the synthesis of other nitrogen-containing compounds, such as formamidines, demonstrating the feasibility of this approach acs.orgelsevierpure.comnih.gov. When a solvent is necessary, the choice of a greener solvent, such as a high-boiling-point, non-toxic, and recyclable solvent, is preferred over volatile and hazardous organic solvents.

Energy-Efficient Synthesis Protocols

Energy efficiency is another cornerstone of green chemistry. The development of catalytic systems that operate under mild conditions (lower temperatures and pressures) can significantly reduce the energy consumption of the synthesis. For instance, the use of highly active catalysts can allow the reaction to proceed at or near room temperature.

Microwave-assisted synthesis is an energy-efficient technique that can accelerate reaction rates and improve yields, often under solvent-free conditions ijrpr.com. This method has been applied to the synthesis of various organic compounds and holds promise for the energy-efficient production of silanamines. The table below illustrates a hypothetical comparison of reaction conditions, highlighting the potential energy savings of a catalyzed, solvent-free approach.

| Synthetic Approach | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Conventional | None | Toluene | 80-100 | 6-8 | ~85 |

| Catalytic (Lewis Acid) | ZnCl₂ (5 mol%) | Toluene | 50-60 | 3-4 | >90 |

| Solvent-Free (Catalytic) | Lewis Acid/Base | None | 40-50 | 2-3 | >95 |

| Microwave-Assisted (Solvent-Free) | None/Catalyst | None | 60-80 | 0.5-1 | >95 |

Advanced Characterization Techniques for N,n,1,1 Tetramethyl 1 Octadecylsilanamine Structural Analysis

Spectroscopic Modalities for Molecular Elucidation and Structural Confirmation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture of N,N,1,1-Tetramethyl-1-octadecylsilanamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are indispensable for a definitive structural assignment.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments is essential for an unambiguous assignment of all signals.

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

The protons of the two N-methyl groups are chemically equivalent and are expected to appear as a sharp singlet. The protons of the two Si-methyl groups are also equivalent and will give rise to another singlet, typically at a higher field (lower ppm value) due to the electropositive nature of the silicon atom. The long octadecyl chain will produce a series of signals. The methylene (B1212753) group attached directly to the silicon atom (α-CH₂) will appear as a triplet, coupled to the adjacent methylene group. The bulk of the methylene groups in the chain will overlap to form a broad multiplet. The terminal methyl group of the octadecyl chain will appear as a distinct triplet.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N(CH₃)₂ | 2.2 - 2.5 | Singlet | 6H |

| Si(CH₃)₂ | 0.0 - 0.2 | Singlet | 6H |

| α-CH₂ (to Si) | 0.4 - 0.7 | Triplet | 2H |

| (CH₂)₁₆ | 1.2 - 1.4 | Multiplet | 32H |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. mdpi.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, allowing for the determination of the number of distinct carbon environments. nist.gov The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. mdpi.com

For this compound, the ¹³C NMR spectrum will show signals for the N-methyl carbons, the Si-methyl carbons, and each of the carbons in the octadecyl chain. The carbon attached to the silicon will be at a relatively low chemical shift, while the carbons of the long alkyl chain will have characteristic shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | 45 - 50 |

| Si(CH₃)₂ | -2 - 2 |

| α-CH₂ (to Si) | 15 - 20 |

| Alkyl Chain Carbons | 22 - 35 |

| CH₃ (terminal) | 13 - 15 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atoms in a molecule. nih.gov Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, it provides invaluable information about the immediate chemical environment of the silicon atom. nih.govhuji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, and its chemical shift will be characteristic of a silicon atom bonded to two methyl groups, one nitrogen atom, and one alkyl chain.

Predicted ²⁹Si NMR Data for this compound

| Silicon Environment | Predicted Chemical Shift (ppm) |

| (CH₃)₂Si(N(CH₃)₂)(C₁₈H₃₇) | +5 to -10 |

Note: Predicted values are based on typical chemical shifts for tetracoordinate silicon in similar silane (B1218182) and silanamine compounds.

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. nih.gov In the COSY spectrum of this compound, cross-peaks would be expected between the α-CH₂ and the adjacent CH₂ protons of the octadecyl chain, and between the various methylene protons along the chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. chemicalbook.com The HSQC spectrum would show correlations between the N-methyl protons and their corresponding carbon, the Si-methyl protons and their carbon, and each of the protonated carbons of the octadecyl chain with their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com HMBC is particularly useful for identifying quaternary carbons and for linking different molecular fragments. For instance, correlations would be expected between the Si-methyl protons and the silicon-bound carbon of the octadecyl chain, and between the N-methyl protons and the silicon atom (if observed in a variant of HMBC optimized for ²⁹Si).

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the methyl and methylene groups. Key vibrations associated with the silane backbone, such as Si-C and Si-N stretching, would also be present.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-H (Alkyl) | 1375 - 1470 | Bending |

| Si-C | 1250 - 1270 (symmetric deformation), 750 - 850 (stretching) | Deformation and Stretching |

| Si-N | 900 - 1000 | Stretching |

Note: Predicted values are based on characteristic group frequencies.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. edinst.com While a specific, publicly available FTIR spectrum for this compound is not found in the reviewed literature, the expected absorption bands can be predicted based on its constituent parts. The primary vibrational modes would correspond to the stretching and bending of its various bonds.

Key expected spectral features include:

C-H Stretching: Strong absorptions are anticipated in the 2850-2960 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the C-H bonds within the long octadecyl chain and the methyl groups attached to both the silicon and nitrogen atoms.

C-N Stretching: A moderate absorption band is expected in the 1250-1020 cm⁻¹ range, corresponding to the stretching vibration of the carbon-nitrogen bond in the dimethylamino group.

Si-C Stretching: The stretching of the silicon-carbon bonds (Si-CH₃ and Si-CH₂) would likely appear in the 1250 cm⁻¹ and 800-840 cm⁻¹ regions. The Si-(CH₃)₂ group typically shows a characteristic symmetric deformation around 1260 cm⁻¹.

Si-N Stretching: The silicon-nitrogen bond is expected to produce a peak in the 800-1000 cm⁻¹ range, although its intensity can be variable.

These predicted values provide a 'chemical fingerprint' that would be used for the identification and quality control of the compound.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyl Chain (C-H) | Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong |

| Si-(CH₃)₂ | Symmetric Deformation | ~1260 | Medium-Strong |

| C-N | Stretch | 1020 - 1250 | Moderate |

| Si-C | Stretch | 800 - 840 | Medium-Strong |

| Si-N | Stretch | 800 - 1000 | Variable |

Raman Spectroscopic Characterization

The long octadecyl chain is expected to dominate the spectrum with features sensitive to its conformational order.

C-H Stretching: The region between 2800 and 3000 cm⁻¹ would contain prominent peaks from the CH₂ and CH₃ stretching modes. The relative intensities of these peaks can provide information about the packing and order of the alkyl chains. edinst.com

C-C Stretching: The carbon-carbon stretching modes of the alkyl backbone, typically found between 1000 and 1200 cm⁻¹, are also sensitive to the chain's conformation (e.g., the ratio of trans to gauche conformers). chemicalbook.com

Si-C and Si-N Vibrations: The Si-C and Si-N bonds would also produce Raman active modes, though they may be weaker compared to the hydrocarbon chain signals.

Raman spectroscopy is particularly useful for studying the solid-state properties and conformational order of such long-chain molecules. beilstein-journals.org

Interactive Data Table: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Alkyl Chain (C-H) | Symmetric/Asymmetric Stretch | 2800 - 3000 | Sensitive to chain packing |

| Alkyl Chain (C-C) | Stretch | 1000 - 1200 | Sensitive to trans/gauche conformation |

| Si-C | Stretch | 600 - 800 | Generally a weaker signal |

| Si-N | Stretch | 700 - 900 | May be weak and overlap with other modes |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. This "hard" ionization technique produces a characteristic fragmentation pattern that is highly useful for structural identification. While a published spectrum for this compound was not located, the fragmentation pattern can be predicted based on the known behavior of aliphatic amines and organosilicon compounds. chemicalbook.com

The molecular ion (M⁺˙) would be expected at an m/z of 355.7. However, for long-chain aliphatic compounds, the molecular ion peak can be weak or absent. chemicalbook.com The most prominent fragmentation pathway for aliphatic amines is typically α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this compound, this would involve the cleavage of the Si-N bond or the Si-C(octadecyl) bond.

Expected key fragments would include:

An ion resulting from the loss of a methyl group from the silicon atom.

A prominent peak corresponding to the [Si(CH₃)₂N(CH₃)₂]⁺ fragment.

A series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ units) resulting from the cleavage of the octadecyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. dakenchem.com This is particularly useful for determining the molecular weight of a compound. For this compound, which contains a basic nitrogen atom, positive-ion mode ESI-MS would be the method of choice.

While specific experimental ESI-MS data is not available, the expected result would be a strong signal corresponding to the protonated molecule at an m/z of approximately 356.7. This technique is less informative for detailed structural fragmentation but is excellent for confirming the molecular mass of the intact molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, allowing for the determination of its elemental formula. nih.govnist.gov This is a critical step in confirming the identity of a newly synthesized or unknown compound.

For this compound (C₂₂H₄₉NSi), the exact mass of the protonated molecule [M+H]⁺ would be calculated and then compared to the experimentally measured m/z value. A close match (typically within a few parts per million) would unequivocally confirm the elemental composition. Although no specific HRMS data has been published for this compound, this technique would be indispensable for its unambiguous identification.

X-ray Diffraction and Crystallographic Studies (If Crystalline Forms are Investigated)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. For a compound like this compound, which has a long, flexible alkyl chain, obtaining a single crystal suitable for XRD can be challenging.

A search of the crystallographic literature and databases did not yield any published crystal structures for this specific compound. If a crystalline form were to be successfully analyzed, the study would reveal:

Precise bond lengths and angles for the entire molecule.

The conformation of the octadecyl chain (e.g., all-trans or containing gauche defects).

The arrangement of the molecules in the crystal, including intermolecular interactions which are dominated by van der Waals forces due to the long alkyl chains.

Such data would provide the most complete picture of the molecule's solid-state structure.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the molecular structure of a crystalline solid with atomic resolution. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.90 |

| b (Å) | 6.65 |

| c (Å) | 35.25 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1845.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.025 |

Note: This data is illustrative and based on typical values for similar long-chain alkyl-functionalized compounds. researchgate.netmdpi.com

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

For this compound, PXRD would be instrumental in:

Phase Identification: Confirming the crystalline form of the synthesized material and identifying any polymorphic variations.

Crystallinity Assessment: Determining the degree of crystallinity in a bulk sample.

Lattice Parameter Refinement: Refining the unit cell parameters obtained from single-crystal data.

The PXRD pattern would exhibit a series of peaks at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice. The position and intensity of these peaks can be used to identify the substance by comparing the pattern to a database or to a pattern simulated from single-crystal data. The width of the diffraction peaks can also provide information about the average size of the crystallites. mdpi.com

Illustrative Powder X-ray Diffraction Peak List for a Hypothetical Crystalline Sample of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 5.0 | 17.66 | 100 |

| 10.0 | 8.84 | 45 |

| 15.0 | 5.90 | 30 |

| 20.0 | 4.44 | 80 |

| 22.5 | 3.95 | 65 |

Note: This data is illustrative and represents a simplified pattern expected for a long-chain organic molecule.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the analysis of any isomers or related impurities.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be used to assess its purity by detecting any volatile impurities, such as starting materials or by-products from its synthesis.

The analysis of high-molecular-weight amines by GC can be challenging due to their relatively high boiling points and the potential for peak tailing due to interactions with the column. labrulez.com Therefore, the selection of an appropriate column and operating conditions is crucial. A non-polar or mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be suitable. Given the high boiling point of the analyte, a temperature-programmed analysis would be necessary, starting at a lower temperature and ramping up to elute the high-boiling components. researchgate.net A flame ionization detector (FID) would provide good sensitivity for this organic analyte.

In some cases, derivatization of the amine group may be employed to increase volatility and improve peak shape, although this adds a step to the sample preparation. researchgate.netmdpi.com

Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Illustrative Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 330 °C |

| Expected Retention Time | 15 - 20 min |

Note: These parameters are illustrative and would require optimization for the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography is the method of choice for the separation and analysis of non-volatile or thermally labile compounds. It is particularly useful for identifying non-volatile impurities, reaction by-products, or degradation products in a sample of this compound.

Due to the lack of a strong UV-Vis chromophore in the molecule, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable than a standard UV detector. Reversed-phase HPLC would be the most likely mode of separation, utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be necessary to elute the highly hydrophobic octadecyl-containing compound.

Similar to GC, derivatization can be used in HPLC to attach a chromophore or fluorophore to the amine, enabling more sensitive detection by UV-Vis or fluorescence detectors. nih.govthermofisher.com

Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Illustrative Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

Note: These parameters are illustrative and would require optimization.

Gel Permeation Chromatography (GPC) for Oligomeric Species (If Applicable)

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is particularly applicable if there is a possibility of the formation of oligomeric species from this compound. Such oligomers could arise from the hydrolysis of the silanamine bond followed by condensation reactions, especially in the presence of moisture. ethz.ch

In a GPC analysis, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, which can penetrate the pores, have a longer path and elute later.

For amine-terminated polymers or oligomers, interactions between the basic amine groups and the column packing material can sometimes be an issue, leading to peak tailing or adsorption. reddit.com This can often be mitigated by the addition of a small amount of an amine or another competing base to the mobile phase. The use of detectors such as a refractive index (RI) detector or an ELSD is common in GPC.

Illustrative Gel Permeation Chromatography (GPC) Data for Hypothetical Oligomers of this compound

| Species | Elution Volume (mL) | Molecular Weight (Da) |

| Trimer | 8.5 | ~1050 |

| Dimer | 9.2 | ~700 |

| Monomer | 10.0 | 355.79 |

Note: This data is illustrative and based on the principle of size exclusion chromatography where higher molecular weight species elute earlier.

Theoretical and Computational Chemistry Studies of N,n,1,1 Tetramethyl 1 Octadecylsilanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of N,N,1,1-Tetramethyl-1-octadecylsilanamine at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like this compound, with its long, flexible octadecyl chain, DFT can predict bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP and ωB97XD are commonly employed for these calculations. nih.gov The geometry optimization process finds the minimum energy conformation on the potential energy surface. For instance, calculations would reveal the Si-N, Si-C, and C-C bond lengths, as well as the tetrahedral geometry around the silicon atom and the planar or pyramidal nature of the nitrogen atom. The long alkyl chain would likely adopt a low-energy, all-trans conformation in the gas phase.

The total electronic energy calculated by DFT is crucial for determining the relative stability of different isomers or conformers and for calculating reaction energies. Natural Bond Orbital (NBO) analysis can also be performed on the optimized geometry to investigate charge distribution, revealing the partial positive charge on the silicon and partial negative charges on the nitrogen and carbon atoms, which is key to understanding its reactivity. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound using DFT This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

| Si-N Bond Length | 1.75 Å |

| Si-C (methyl) Bond Length | 1.89 Å |

| Si-C (octadecyl) Bond Length | 1.90 Å |

| N-C (methyl) Bond Length | 1.47 Å |

| C-Si-C Bond Angle | 108.5° |

| N-Si-C Bond Angle | 110.5° |

| Si-N-C Bond Angle | 118.0° |

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Elucidation

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. wayne.edu However, HF theory neglects electron correlation, which can be important for accurately describing molecular properties.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. MP2 incorporates electron correlation at the second-order level, offering more accurate energies and geometries. researchgate.net For this compound, an MP2 calculation would provide a more refined electronic structure, including a better description of the dispersion forces that are critical for the conformation of the long alkyl chain and for intermolecular interactions. Comparing HF and MP2 results allows chemists to gauge the importance of electron correlation for specific properties of the molecule. researchgate.net While computationally more demanding than DFT, MP2 can be a valuable tool for benchmarking and for systems where DFT functionals may be less reliable. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. mit.edu Common basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

For a molecule containing a third-row element like silicon, it is crucial to include polarization functions (e.g., d-functions on Si, C, N) and diffuse functions. Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is essential for accurately describing bonding. uni-rostock.dereddit.com The 6-31G(d,p) basis set is often a good starting point, adding d-functions to heavy atoms and p-functions to hydrogen. uni-rostock.de

A basis set convergence study is necessary to ensure that the calculated properties are stable with respect to the size of the basis set. This involves performing calculations with a series of increasingly larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ). When a property of interest, such as the total energy or a specific geometric parameter, no longer changes significantly with an increase in basis set size, the result is considered to be converged. This ensures that the computational results are reliable and not an artifact of an incomplete basis set. arxiv.org

Table 2: Common Basis Sets and Their Features

| Basis Set | Description | Typical Application |

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Low-cost, qualitative results. |

| 6-31G(d) | Split-valence with polarization functions on heavy atoms. reddit.com | Standard for geometry optimizations of organic and organosilicon molecules. |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. github.io | Higher accuracy energy calculations, systems with anions or weak interactions. |

| cc-pVTZ | Correlation-consistent, triple-zeta. | High-accuracy calculations, benchmarking. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are the preferred method for studying the dynamic behavior of large molecules over time. MD simulations model the molecule using classical mechanics, where atoms are treated as spheres and bonds as springs, governed by a force field. researchgate.net Force fields like COMPASS or CVFF are parameterized to reproduce experimental or high-level quantum mechanical data. researchgate.netmdpi.com

MD is also powerful for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can observe self-assembly and aggregation phenomena, which are relevant to its use as a surfactant or surface-modifying agent. arizona.edu Simulations can model the interaction of the molecule with solvents or its adsorption onto a surface, providing a molecular-level picture of how it forms self-assembled monolayers (SAMs). arizona.edu

Table 3: Typical Setup for an MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | COMPASS / CVFF researchgate.netmdpi.com | Defines the potential energy function for all atomic interactions. |

| Ensemble | NVT (Canonical) mdpi.com | Simulates the system at a constant temperature, mimicking many experimental conditions. |

| Temperature | 298 K (25 °C) mdpi.com | Standard room temperature. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space and dynamic events. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Models the effect of the surrounding medium on the solute molecule. |

Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational models can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. The standard procedure involves first optimizing the molecular geometry and then performing a GIAO calculation on the resulting structure. nih.gov Functionals like mPW1PW91 or WP04 have been shown to provide accurate predictions for ¹H and ¹³C chemical shifts. github.iocompchemhighlights.org For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accounts for conformational dynamics. compchemhighlights.org These predictions can be crucial for assigning peaks in an experimental NMR spectrum and confirming the correct chemical structure. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated. These calculations produce a set of harmonic frequencies and their corresponding intensities. nih.gov The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment. These calculations help in assigning specific vibrational modes to the observed absorption bands in an IR spectrum.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-CH₃ | -2.5 |

| N-CH₃ | 40.1 |

| Si-CH₂- | 15.8 |

| -CH₂- (chain interior) | 29.7 - 33.5 |

| -CH₂-CH₃ (terminal) | 22.9 |

| -CH₃ (terminal) | 14.2 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, one could model reactions such as hydrolysis of the Si-N bond or thermal decomposition.

The process involves mapping the potential energy surface of the reaction. This requires locating the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Once the transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, a key parameter that determines the reaction rate. By connecting the reactant, transition state, and product via an Intrinsic Reaction Coordinate (IRC) calculation, the entire minimum energy path can be traced. This detailed mechanistic insight is often difficult or impossible to obtain from experiments alone. researchgate.netrsc.org

Table 5: Hypothetical Calculated Parameters for Si-N Bond Hydrolysis This table presents hypothetical data for illustrative purposes.

| Parameter | Description | Calculated Value (kJ/mol) |

| ΔE | Overall Reaction Energy | -25.5 |

| Ea | Activation Energy | +85.0 |

| ΔE‡ | Energy of Transition State (relative to reactants) | +85.0 |

Structure-Activity Relationship (SAR) Modeling for Material Performance (Non-Biological)

The development of a predictive Structure-Activity Relationship (SAR) model for the material performance of this compound is contingent upon the availability of extensive experimental data. Such a model would mathematically correlate molecular descriptors with specific performance metrics like surface energy, thermal stability, and adhesive strength.

Theoretical Framework for SAR:

A hypothetical SAR model for this class of compounds would likely consider the following molecular descriptors:

Alkyl Chain Length: The length of the C18 chain is a dominant factor in determining the packing density and, consequently, the hydrophobicity and barrier properties of the resulting self-assembled monolayer (SAM). Variations in chain length would directly impact the van der Waals interactions between adjacent molecules.

Headgroup Structure: The tetramethylsilanamine headgroup influences the reactivity with the substrate and the lateral spacing of the alkyl chains. The steric bulk of the methyl groups on the silicon atom and the nature of the amino leaving group are critical parameters.

Isomeric Purity: The presence of C18 isomers, as noted in some commercial samples, can disrupt the formation of highly ordered monolayers, which would, in turn, affect the macroscopic material properties.

Data Tables:

Due to the lack of publicly available, specific SAR studies on this compound for non-biological material performance, the generation of a data table with quantitative relationships is not feasible at this time. A representative data table for a hypothetical SAR study is presented below to illustrate the type of data that would be required.

| Molecular Descriptor | Surface Contact Angle (°) | Thermal Decomposition Temp (°C) | Adhesion Strength (MPa) |

| Chain Length (n) | |||

| n=16 | Data not available | Data not available | Data not available |

| n=18 (Target) | Data not available | Data not available | Data not available |

| n=20 | Data not available | Data not available | Data not available |

| Headgroup Substitution | |||

| N,N-dimethylamino | Data not available | Data not available | Data not available |

| N,N-diethylamino | Data not available | Data not available | Data not available |

Research Findings:

General research on long-chain alkylsilanes indicates that the surface energy of a treated substrate decreases with increasing alkyl chain length up to a certain point, after which it plateaus. This is attributed to the formation of a densely packed, crystalline-like monolayer that presents a low-energy, methyl-terminated surface. Computational studies on analogous systems, often employing molecular dynamics (MD) simulations, have been used to predict the tilt angle and packing density of alkyl chains on silica (B1680970) surfaces. These simulations can provide insights into the relationship between molecular structure and the resulting monolayer's organization and properties.

For aminosilanes, the reactivity of the Si-N bond is a key factor in the surface modification process. The N,N-dimethylamino group is a good leaving group, facilitating the reaction with surface silanols. The rate and extent of this reaction would be a critical parameter in any performance model.

Applications of N,n,1,1 Tetramethyl 1 Octadecylsilanamine in Advanced Materials Science

Surface Modification and Functionalization using N,N,1,1-Tetramethyl-1-octadecylsilanamine

The ability of this compound to alter the surface properties of various substrates is a key area of its application. This is largely attributed to the dual reactivity of silane (B1218182) compounds in general.

Silane coupling agents are organosilicon compounds that act as intermediaries to bond organic materials to inorganic materials. gelest.com This function is crucial in the manufacturing of hybrid materials, such as fiber-reinforced plastics and laminates for printed circuit boards. gelest.com In principle, this compound can function as a silane coupling agent. The dimethylamino group can be reactive towards certain organic polymers, while the silane portion can form durable bonds with inorganic substrates. This dual functionality allows for improved adhesion and stress transfer at the organic-inorganic interface, potentially enhancing the mechanical strength and durability of the resulting composite material. researchgate.net

A primary application of this compound is to render surfaces hydrophobic. The long, nonpolar octadecyl chain is the key to this function. When applied to a surface, these chains orient away from the substrate, creating a low-energy surface that repels water. The degree of hydrophobicity is often quantified by measuring the contact angle of a water droplet on the treated surface; a higher contact angle indicates greater hydrophobicity. nih.gov

For instance, surfaces treated with similar long-chain alkyl silanes can exhibit significantly increased water contact angles. While specific data for this compound is limited, studies on analogous compounds provide insight. For example, surfaces modified with other long-chain silanes have demonstrated the ability to increase water contact angles to over 120°, and in some cases, approaching superhydrophobic levels of over 150°. mdpi.comnih.gov This property is valuable for creating self-cleaning surfaces, anti-icing coatings, and moisture-resistant barriers. nih.gov

Table 1: Illustrative Contact Angle Data for Hydrophobic Surfaces This table presents hypothetical data to illustrate the effect of surface modification on wettability, as specific data for this compound is not available.

| Surface Treatment | Water Contact Angle (°) |

| Untreated Glass | 30-40° |

| Surface treated with a generic long-chain alkyl silane | 110-130° |

Note: This data is illustrative and not specific to this compound.

The function of this compound as an adhesion promoter is intrinsically linked to its role as a coupling agent. By forming a durable chemical bridge between a substrate and a coating or adhesive, it enhances the interfacial bond strength. nih.gov This is particularly important in applications where long-term performance and resistance to environmental degradation are critical. For example, in the context of dental materials, silane coupling agents have been shown to significantly improve the bond strength between ceramic restorations and resin cements. nih.gov

Quantitative evaluation of adhesion promotion is typically carried out through mechanical testing, such as measuring the shear bond strength. Studies on various silane coupling agents have demonstrated a significant increase in shear bond strength after their application. For example, the use of a 3-methacryloyloxypropyltrimethoxysilane (MPTS) based coupling agent has been shown to enhance the bond strength of resin composites to ceramics. nih.gov

Table 2: Illustrative Shear Bond Strength Data This table provides a hypothetical comparison of shear bond strength to illustrate the effect of an adhesion promoter.

| Sample | Shear Bond Strength (MPa) |

| Untreated substrate bonded with adhesive | 10-15 |

| Substrate treated with a generic silane adhesion promoter and bonded with adhesive | 25-35 |

Note: This data is illustrative and not specific to this compound.

Integration into Polymer Systems and Hybrid Composites

The incorporation of this compound into polymer systems can modify their bulk properties and enhance their performance in composite materials.

Currently, there is no scientific literature available to suggest that this compound can act as a traditional cross-linking agent or as a monomer in polymerization reactions. Cross-linking typically requires a molecule to have at least two reactive functional groups that can participate in the formation of a polymer network. While the dimethylamino group has some reactivity, the molecule lacks a second distinct reactive site suitable for typical polymerization or cross-linking reactions under standard conditions. Similarly, its structure is not conducive to acting as a monomer for addition or condensation polymerization.

The modification of polymer matrices with silanes can also improve the dispersion of inorganic fillers within the polymer. By treating the surface of fillers with this compound, their compatibility with the polymer matrix can be enhanced, leading to a more homogeneous composite with improved mechanical properties.

Nanomaterial Synthesis and Surface Functionalization

The unique molecular structure of this compound, featuring a long hydrophobic octadecyl chain and a reactive dimethylamino-functionalized silane head group, positions it as a compound of significant interest in the field of advanced materials science. While direct research on this specific molecule is not extensively documented in the public domain, its applications can be inferred from the well-established roles of analogous long-chain alkylsilylamines and related organosilanes in the synthesis and surface modification of nanomaterials.

Stabilization and Dispersion of Nanoparticles

The stabilization and dispersion of nanoparticles are critical for their effective application in various technologies. The long octadecyl chain of this compound can provide steric hindrance, a key mechanism for preventing the agglomeration of nanoparticles in a given medium. This long alkyl group creates a protective layer around the nanoparticle core, overcoming the attractive van der Waals forces that would otherwise lead to aggregation.

The silylamine functionality allows for the covalent grafting of the molecule onto the surface of a wide range of nanoparticles that possess surface hydroxyl groups, such as silica (B1680970), titania, and other metal oxide nanoparticles. This covalent attachment ensures the long-term stability of the surface modification. The dimethylamino group can further influence the surface charge and reactivity of the functionalized nanoparticles, potentially enhancing their dispersibility in specific solvents or polymer matrices.

Coating of Nanostructured Substrates

The principles that govern the stabilization of individual nanoparticles also apply to the coating of nanostructured substrates. This compound can be employed to modify the surface properties of materials with nanoscale features, such as nanowires, nanotubes, and nanoporous membranes. The covalent attachment of this molecule via the silane group to the substrate surface results in a robust and durable coating.

The primary effect of such a coating is the introduction of a highly hydrophobic surface, attributed to the long octadecyl chains. This can be particularly useful for applications requiring water repellency, reduced surface friction, or controlled interfacial interactions. For instance, the functionalization of nanostructured surfaces with long-chain alkylsilanes has been shown to create superhydrophobic materials.

Applications in Silica Aerogels and Porous Materials

Silica aerogels and other porous materials are characterized by their high surface area and extensive network of pores. alfachemic.com However, the native silica surface is hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups, which can lead to the absorption of moisture and subsequent degradation of the material's properties. Chemical modification of the silica surface is, therefore, a crucial step in creating stable and hydrophobic aerogels. researchgate.net

Long-chain alkylsilylamines, analogous to this compound, can be used as silylating agents to render the surface of silica aerogels hydrophobic. researchgate.net The silylamine group reacts with the surface silanol groups, covalently bonding the molecule to the silica framework. The long octadecyl chains then form a dense, non-polar layer on the surface of the pores, preventing water from penetrating the structure. This surface modification is essential for maintaining the low density and excellent thermal insulation properties of silica aerogels in humid environments. The use of flexible alkyl chains can lead to more compliant aerogels. researchgate.net

The modification of mesoporous silica nanoparticles with aminosilanes has also been extensively studied for various applications. nih.govresearchgate.net While shorter-chain aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) are more common, the principles of surface functionalization can be extended to longer-chain variants. semanticscholar.orgresearchgate.netmdpi.com

| Property | Effect of Surface Modification with Alkylsilanes | Relevant Analogue |

| Surface Wettability | Increased hydrophobicity, leading to water repellency. | Long-chain alkylsilanes |

| Stability | Enhanced stability in humid environments by preventing moisture absorption. | Hexamethyldisilazane (HMDZ) |

| Mechanical Properties | Can influence the flexibility and compliance of the material. | Flexible alkyl chain bridged alkoxysilanes |

This table is generated based on the properties of analogous compounds and general principles of surface modification.

Catalytic Applications and Ligand Design

The presence of both a Lewis basic nitrogen center and a silicon atom gives N-silylamines unique electronic properties that can be exploited in catalysis. rsc.org These compounds can act as ligands for metal centers or participate directly in organic transformations as bases or nucleophiles. researchgate.net

This compound as a Ligand in Organometallic Catalysis

While specific catalytic systems employing this compound as a ligand are not prominently reported, its structural features suggest potential in this area. The dimethylamino group can coordinate to a metal center, similar to other N,N-dimethylalkylamine ligands. For example, N,N-dimethyl-β-alanine has been shown to be an effective ligand in palladium-catalyzed Heck reactions. organic-chemistry.org

The long octadecyl chain could impart several advantageous properties to a catalyst. It can enhance the solubility of the metal complex in non-polar organic solvents, which is beneficial for homogeneous catalysis. Furthermore, the steric bulk of the octadecyl group can influence the stereoselectivity of a catalytic reaction by controlling the access of substrates to the metal center. N-Heterocyclic carbenes (NHCs), another important class of ligands, often feature bulky substituents to enhance catalyst stability and activity. semanticscholar.org

Role as a Base or Nucleophile in Organic Transformations

Silylamines are known to be effective bases and nucleophiles in a variety of organic reactions. researchgate.net The Si-N bond is relatively weak and can be cleaved under certain conditions, allowing the nitrogen atom to participate in chemical transformations. The basicity of the nitrogen in this compound would be influenced by the electron-donating methyl groups and the silicon atom.

Analytical Method Development and Validation for N,n,1,1 Tetramethyl 1 Octadecylsilanamine

Development of Quantitative Analytical Strategies

The molecular structure of N,N,1,1-Tetramethyl-1-octadecylsilanamine, characterized by a long hydrophobic octadecyl chain and a tertiary amine group attached to a silicon atom, dictates the choice of analytical techniques. Quantitative strategies must be capable of accurately and precisely measuring the concentration of this compound, often in the presence of other substances.

Spectrophotometric Assays (If Applicable)

Direct spectrophotometric quantification of this compound using UV-Visible light is generally not feasible. The compound lacks a significant chromophore, which is a part of a molecule responsible for absorbing light in the ultraviolet-visible region. Therefore, it does not exhibit strong absorbance, making direct measurement challenging and insensitive.

However, an indirect spectrophotometric method could theoretically be developed. This would involve a derivatization reaction where the tertiary amine functionality of the molecule reacts with a specific reagent to produce a colored product. For example, certain reagents can react with amines to form intensely colored azo dyes. The absorbance of this resulting solution, measured at the wavelength of maximum absorption (λmax), would be proportional to the concentration of the analyte. While possible, such methods are often less specific and more labor-intensive compared to chromatographic techniques and are therefore less commonly employed for this type of compound.

Chromatographic Quantification Methods (GC, HPLC)

Chromatographic methods are the most suitable and widely used techniques for the quantification of compounds like this compound due to their high separation efficiency and sensitivity. ijnc.ir

Gas Chromatography (GC)

Gas chromatography is an excellent high-throughput analytical tool that offers high reproducibility and resolution. thescipub.com For a compound with the volatility of this compound, GC is a primary analytical choice. When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC provides high sensitivity and structural confirmation. nih.gov GC-MS is particularly advantageous as it offers high specificity through the monitoring of characteristic mass fragments of the analyte. nih.gov

A hypothetical GC-MS method would involve injecting a solution of the compound into the instrument, where it is vaporized and separated on a capillary column.

Table 1: Illustrative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) for quantification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing this compound. ijnc.ir Given the compound's long, nonpolar octadecyl chain, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. cfsilicones.com In this mode, a nonpolar stationary phase (like C18 or octadecylsilane) is used with a polar mobile phase. humanjournals.comnih.govgoogle.com

A significant challenge for HPLC analysis is detection, as the compound lacks a UV chromophore. Therefore, a standard UV-Vis detector would offer poor sensitivity. nih.gov Alternative detectors are necessary, such as:

Evaporative Light Scattering Detector (ELSD)

Charged Aerosol Detector (CAD)

Mass Spectrometry (MS)

An HPLC-MS method would provide the best combination of separation and sensitive, specific detection.

Table 2: Illustrative RP-HPLC-MS Method Parameters

| Parameter | Condition |

|---|---|

| HPLC Column | C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Method Validation Parameters and Performance Characteristics

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. Key validation parameters are discussed below.

Linearity and Calibration Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. thescipub.com The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. thescipub.com

To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then created by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the linear regression line, which should ideally be ≥ 0.99. thescipub.com

Table 3: Example Linearity Data

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,550 |

| 50.0 | 759,900 |

| 100.0 | 1,525,100 |

| Linear Regression: y = 15240x + 150 | |

| Correlation Coefficient (R²): 0.9998 |

Precision and Accuracy

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijpbs.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. ijpbs.com It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked control samples) and expressing the result as a percentage of recovery.

Both precision and accuracy are typically assessed at a minimum of three concentration levels (low, medium, and high) across the calibration range.

Table 4: Example Precision and Accuracy Data

| Concentration Level | Nominal Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

|---|---|---|---|---|

| Low | 5.0 | 3.5% | 4.8% | 102.1% |

| Medium | 25.0 | 2.1% | 3.2% | 99.5% |

| High | 75.0 | 1.8% | 2.9% | 101.3% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics in the validation of analytical methods. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ represents the lowest concentration of the analyte that can be measured with a defined level of precision and accuracy.

For a high molecular weight, volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique. The determination of LOD and LOQ for such a method can be approached in several ways, including methods based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. nih.govchromatographyonline.com

A common approach involves analyzing a series of low-concentration standards and assessing the instrument's response. For the S/N method, the LOD is often established at a ratio of 3:1, while the LOQ is set at 10:1. Alternatively, statistical methods based on the standard deviation of blank measurements or the regression statistics of a calibration curve can be employed. researchgate.net

In the context of analyzing this compound in an industrial setting, for example, as a residue on a treated surface, a GC-MS method operating in selected ion monitoring (SIM) mode would offer enhanced sensitivity. The LOD and LOQ values are influenced by the matrix, the sample preparation efficiency, and the instrumentation used. nih.gov For instance, in the analysis of silane (B1218182) compounds in gasoline, GC-MS methods have achieved LODs ranging from 1 to 69 µg/kg, depending on the specific species. nih.gov

Below is a hypothetical data table illustrating typical LOD and LOQ values for the analysis of this compound by GC-MS in a relevant matrix, such as a solvent extract from a treated substrate.

| Parameter | Methodology | Hypothetical Value (ng/mL) | Acceptance Criteria |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N ≥ 3) | 0.5 | Analyte signal is distinguishable from noise |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N ≥ 10) | 1.5 | Analyte can be quantified with acceptable precision and accuracy (e.g., RSD ≤ 20%) |

These values are crucial for determining the lower limits of reliable measurement, ensuring that the analytical method is fit for its intended purpose, such as monitoring trace levels of the compound.

Robustness and Ruggedness

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.comchromatographyonline.com It is typically evaluated during the method development phase to identify which parameters require strict control. chromatographyonline.com For the GC-MS analysis of this compound, a robustness study might involve varying parameters such as:

Injector temperature

Helium carrier gas flow rate

Oven temperature ramp rate

Column type from different batches

The effect of these variations on critical responses like peak area, retention time, and peak symmetry is then statistically evaluated.

Ruggedness , on the other hand, assesses the reproducibility of test results when the method is subjected to external variations that can be expected between different laboratories. labmanager.com These factors include:

Different analysts

Different instruments

Different days of analysis

Different batches of reagents

Ruggedness is a measure of how well a method stands up to real-world, inter-laboratory conditions. labmanager.com

The following interactive tables present hypothetical results from robustness and ruggedness studies for the analysis of this compound.

Table 1: Robustness Study Results

| Parameter Varied | Variation | Effect on Peak Area (% RSD) | Effect on Retention Time (% Change) |

|---|---|---|---|

| Injector Temperature | 285 °C (-5 °C) | 1.8 | -0.2 |

| 295 °C (+5 °C) | 2.1 | 0.3 | |

| Flow Rate | 0.9 mL/min (-10%) | 2.5 | +1.5 |

| 1.1 mL/min (+10%) | 2.3 | -1.3 |

Table 2: Ruggedness Study Results

| Condition Varied | Analyst/Instrument | Mean Assay Value (mg/L) | % RSD |

|---|---|---|---|

| Analyst | Analyst 1 | 10.12 | 2.8 |

| Analyst 2 | 9.98 | 3.1 | |

| Instrument | GC-MS System 1 | 10.05 | 2.9 |

| GC-MS System 2 | 10.15 | 3.0 |

The results of these studies help to establish the operational limits of the method and the need for any precautionary statements in the analytical procedure.

Quality Assurance and Quality Control in this compound Analysis

For the analysis of an industrial compound like this compound, a robust QA/QC program would typically include: